molecular formula C21H17NO3 B6416296 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde CAS No. 1323192-74-0

3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde

Cat. No.: B6416296
CAS No.: 1323192-74-0
M. Wt: 331.4 g/mol
InChI Key: KETOLRWODLVSAQ-UHFFFAOYSA-N
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Description

3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde is a complex organic compound with the molecular formula C21H17NO3. This compound features a benzaldehyde group attached to a hexynyl chain, which is further connected to an isoindole moiety. The presence of the isoindole structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde is unique due to its combination of the isoindole moiety with a hexynyl chain and benzaldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-15-17-10-7-9-16(14-17)8-3-1-2-6-13-22-20(24)18-11-4-5-12-19(18)21(22)25/h4-5,7,9-12,14-15H,1-2,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOLRWODLVSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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